2-Chloronaphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONRDHPFOHAWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955945 | |
| Record name | 2-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-40-6, 34390-12-0 | |
| Record name | 1-Naphthalenol, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalen-1-ol, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloronaphthalen 1 Ol and Analogous Structures
De Novo Synthesis Strategies for Naphthalene (B1677914) Core Construction
Building the naphthalene scaffold from simpler acyclic or monocyclic precursors allows for a high degree of control over the final substitution pattern. Various catalytic and chemical methods have been developed to achieve this transformation efficiently.
Metal-Catalyzed Annulation and Cycloaddition Approaches
Transition metals, particularly palladium, play a pivotal role in the synthesis of substituted naphthalenes. thieme-connect.comresearchgate.net These metals catalyze annulation and cycloaddition reactions, which involve the formation of a new ring onto a pre-existing one. thieme-connect.com For instance, palladium-catalyzed reactions have been extensively used to construct the naphthalene core. thieme-connect.comresearchgate.net Other metals like copper, zinc, rhodium, platinum, and nickel also find application in these synthetic strategies. thieme-connect.comresearchgate.net
A notable example is the palladium-catalyzed carboannulation approach, which has been used to synthesize a variety of substituted naphthalenes. thieme-connect.com In one such method, internal alkynes react with o-allylaryl halides in the presence of a palladium catalyst to yield naphthalenes. thieme-connect.com Bimetallic palladium complexes have also been shown to be highly effective catalysts for generating disubstituted and tetrasubstituted naphthalenes through a sequential α-arylation and annulation of ketones with aryl iodides. acs.org
Gold-catalyzed reactions have also emerged as a powerful tool in organic synthesis. For example, the intramolecular cyclization of alkynyl esters can be catalyzed by gold to produce arylnaphthalene lignan (B3055560) lactone scaffolds. nih.gov Iron-catalyzed [4+2] cycloaddition reactions of 2-(2-oxo-alkyl)benzketones with alkynes or enols provide another route to polysubstituted naphthalene derivatives under mild conditions. researchgate.net
Lewis Acid Catalyzed Transformations in Naphthalene Synthesis
Lewis acids are frequently employed to catalyze the synthesis of naphthalene derivatives. thieme-connect.comresearchgate.net These reactions often involve cyclization or annulation processes. thieme-connect.comntu.edu.sg Gallium trichloride, for example, can catalyze the cyclization of aromatic alkynes with phenyl aldehydes and ketones to produce polysubstituted naphthalenes. tulane.edu Other Lewis acids like boron trifluoride etherate, as well as various metal chlorides such as gold and gallium chlorides, are also utilized. thieme-connect.comresearchgate.net
One specific strategy involves the tandem Michael addition/cyclization reaction, which utilizes both aminocatalysis and Lewis acid catalysis to synthesize naphthalene derivatives under mild conditions. ntu.edu.sg Additionally, a method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide uses a Lewis acid catalyst, such as lanthanum fluoride, ferric chloride, or aluminum chloride, to facilitate the direct carboxylation reaction. google.com
Electrochemical Synthetic Routes for Naphthalene Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of naphthalene derivatives. chinesechemsoc.orgnih.gov These reactions often proceed under mild conditions without the need for metal catalysts or external oxidants. chinesechemsoc.orgnih.gov One such strategy involves the electrochemical [4+2] annulation of styrenes to form 1,2-dihydronaphthalenes, which can then be oxidized to the corresponding naphthalenes. chinesechemsoc.org Another electrochemical approach allows for the synthesis of functionalized naphthalenes from styrenes through a [4+2] annulation-rearrangement-aromatization sequence. nih.gov
The electrochemical carboxylation of naphthalene derivatives using carbon dioxide has also been explored. researchgate.netacs.org This method can lead to either dearomative dicarboxylation or, in the case of electron-deficient naphthalenes, the formation of trans-1,2-disubstituted 1,2-dihydronaphthalene (B1214177) derivatives. researchgate.netacs.org
Regiocontrolled Benzannulation Methodologies for Substituted Naphthalenes
Regiocontrolled benzannulation provides a powerful method for the synthesis of specifically substituted naphthalenes. mdpi.comresearchgate.net The Danheiser benzannulation, for example, is a thermal reaction between a substituted cyclobutenone and a heterosubstituted alkyne that yields highly substituted phenols and can be adapted to produce naphthalenes. wikipedia.org
Another approach involves the reaction of (diaryl)(2,2-dichloro-1-methylcyclopropyl)methanols to produce 1-aryl-4-chloronaphthalene families with various substituents. mdpi.com A unique "naphthaleman" family of molecules, which are highly substituted naphthalenes, was synthesized using a regiocontrolled benzannulation as the key step. acs.org This highlights the precision with which substitution patterns can be controlled using these methods. The Dötz benzannulation, a chromium-mediated reaction of an alkoxy-aryl carbene complex with an alkyne, is another established method for accessing densely functionalized aromatic compounds, including naphthalenes. csir.co.za
Functionalization of Naphthalene and Naphthol Precursors for Chloronaphthalenol Synthesis
An alternative to de novo synthesis is the direct functionalization of readily available naphthalene or naphthol starting materials. This approach is often more direct for introducing specific substituents like chlorine.
Direct Halogenation Protocols of Naphthalene and Naphthols
The direct chlorination of naphthalene is a straightforward method to produce chloronaphthalenes, although it can lead to a mixture of isomers and multiply-substituted products. wikipedia.org For more selective reactions, particularly with activated substrates like naphthols, specific halogenating agents and conditions are employed.
The direct halogenation of naphthols can be achieved using various reagents. For instance, the chlorination and bromination of 1-nitroso-2-naphthol (B91326) can be carried out with the corresponding dihalogens. mdpi.com An environmentally friendly approach for the halogenation of naphthols utilizes hydrogen peroxide and alkali metal halides in an aqueous micellar medium. scirp.org
Electrochemical methods also provide a green and efficient means for the direct halogenation of naphthols. researchgate.net This technique uses affordable ammonium (B1175870) halides as the halogen source and can be performed under mild, transition-metal-free, and oxidant-free conditions. researchgate.net In some cases, halogenated naphthols themselves can act as electrophiles. For example, α-chloro-β-naphthol can participate in an electrophilic chlorinative dearomatization of β-naphthol. chinesechemsoc.org
A specific synthesis of 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone involves the refluxing of 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused zinc chloride. bohrium.com This demonstrates a functionalization that starts with a pre-chlorinated naphthol.
| Reagent/Catalyst | Reactants | Product Type | Reference |
| Palladium acetate | 1-Bromo-2-vinylbenzene derivatives, Alkynes | Substituted naphthalenes | thieme-connect.com |
| Bimetallic Pd complexes | Aryl iodide, Ketone | Disubstituted and tetrasubstituted naphthalenes | acs.org |
| Gold catalyst | Alkynyl ester | Arylnaphthalene lignan lactone | nih.gov |
| Iron(III) catalyst | 2-(2-Oxo-alkyl)benzketones, Alkynes/Enols | Polysubstituted naphthalenes | researchgate.net |
| Gallium trichloride | Aromatic alkynes, Phenyl aldehydes/ketones | Polysubstituted naphthalenes | tulane.edu |
| Lewis acids (e.g., LaCl3, FeCl3) | Naphthalene, Carbon dioxide | 1-Naphthoic acid | google.com |
| Electrochemical cell | Styrenes | 1,2-Dihydronaphthalenes/Naphthalenes | chinesechemsoc.orgnih.gov |
| Hydrogen peroxide, Alkali metal halides | Naphthols | Halogenated naphthols | scirp.org |
| Ammonium halides (electrochemical) | Naphthols | Halogenated naphthols | researchgate.net |
Chlorination of Naphthalene Precursors
Hydrolysis-Based Routes to Halogenated Naphthalenols
Hydrolysis serves as a critical step in synthetic pathways that utilize more complex chlorinated precursors. This approach is particularly useful when direct chlorination lacks the desired regioselectivity. A prominent example involves the synthesis of 7-Chloro-2-naphthol, where a more elaborate intermediate is used to ensure the precise placement of the chlorine atom. The process begins with the chlorination of disodium (B8443419) naphthalene-2,7-disulphonate, followed by hydrolysis to remove the sulfonate groups, ultimately yielding the target halogenated naphthalenol. Similarly, electrophilic aromatic substitution to introduce chlorine atoms onto the naphthalene ring can be followed by a hydrolysis step to yield the final product. smolecule.com
Regioselective Oxidative Chlorination of Arenols
Regioselective oxidative chlorination presents a practical and environmentally benign method for producing chlorinated arenols, including naphthalenols. researchgate.net This technique uses inexpensive and safe reagents, such as sodium chloride (NaCl) as the chlorine source and Oxone as the oxidant, under mild conditions. researchgate.netacs.org The reaction proceeds through the in-situ generation of a transient electrophilic chlorinating species. researchgate.net This method is advantageous as it avoids the use of hazardous chlorinating agents while providing control over the position of chlorination. researchgate.net
Table 2: Reagents for Regioselective Oxidative Chlorination of Arenols
This table outlines the key reagents used in the regioselective oxidative chlorination of arenols, emphasizing the use of environmentally benign components.
| Role | Reagent | Purpose | Citation |
| Chlorine Source | Sodium Chloride (NaCl) | Provides the chlorine atom | researchgate.net, acs.org |
| Oxidant | Oxone | Generates the electrophilic chlorinating species in situ | researchgate.net, acs.org |
| Catalyst (Optional) | Copper salts (CuX₂) | Can be used in some systems with O₂ as the oxidant | rsc.org |
Advanced Synthetic Approaches and Green Chemistry Principles in Naphthalenol Synthesis
Modern synthetic chemistry increasingly focuses on efficiency, safety, and environmental sustainability. These principles are reflected in the development of one-pot synthesis strategies and continuous processing techniques for halogenated naphthalenols and related compounds.
One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot syntheses improve efficiency by combining multiple reaction steps into a single procedure, which minimizes the need for intermediate purification, reduces solvent waste, and saves time. For instance, a one-pot, solvent-free condensation of phenylboronic acid, phenols (including 4-chloronaphthalen-1-ol), and aldehydes has been developed to produce benzodioxaborinines, which are versatile synthetic intermediates. asianpubs.org Another example is the synthesis of complex dihydropyrimidine (B8664642) derivatives starting from 4-chloronaphthalen-1-ol in a multi-step, one-pot reaction sequence, demonstrating the utility of this approach to build molecular complexity efficiently. ijfmr.comjetir.org
Continuous Processing Techniques in Halogenated Naphthalenone Synthesis
Continuous processing, or flow chemistry, is emerging as a powerful tool for green chemistry and process intensification. numberanalytics.comthechemicalengineer.com It offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and greater consistency in product quality. thechemicalengineer.comamericanpharmaceuticalreview.com
A continuous flow process has been optimized for the perchlorination of p-cresol (B1678582) to produce 2,4,6-trichloro-cyclohexa-2,5-dienone, using the safer chlorinating agent trichloroisocyanuric acid. researchgate.netscilit.com This system demonstrated high throughput, capable of producing 200 g of pure material in just 5 hours. researchgate.netscilit.com Such techniques are directly applicable to the synthesis of halogenated naphthalenones, the oxidized counterparts and precursors to naphthalenols. The adoption of continuous processing for these syntheses can lead to more efficient, scalable, and sustainable manufacturing of halogenated aromatic compounds. rsc.orggoflow.at
Mechanistic Investigations of Reactions Involving 2 Chloronaphthalen 1 Ol
Electron Transfer Mechanisms in Aromatic Halogenation
The process of aromatic halogenation, such as the formation of 2-chloronaphthalen-1-ol from 1-naphthol (B170400), can be influenced by electron transfer (ET) phenomena. Studies on naphthols and halocarbon solvents reveal that photoinduced electron transfer is a key de-excitation pathway. osti.govosti.gov The rate of this transfer is highly dependent on the specific configuration of the naphthol-solvent complex. osti.gov
For instance, research on 1-naphthol (1N) and 2-naphthol (B1666908) (2N) has shown that the proximity of the electron-accepting solvent molecule to the electron-rich hydroxyl (-OH) group is a dominant factor in determining ET rates. osti.gov Ultrafast fluorescence decay, observed in the presence of solvents like carbon tetrachloride (CCl4), is attributed to an ET-mediated process. osti.gov Computational models suggest that for 1-naphthol, configurations where the solvent molecule is near the -OH group lead to significantly faster electron transfer compared to 2-naphthol, where the optimal acceptor position is often over the distal aromatic ring. osti.gov This difference in interaction geometry explains the experimentally observed slower decay rates for 2-naphthol. osti.govosti.gov These findings provide a foundational principle for understanding how substituent positioning on a polycyclic aromatic donor can modulate electron transfer efficiency. osti.gov
Nucleophilic Substitution Pathways on Halogenated Naphthols
Nucleophilic substitution on aryl halides like this compound does not typically follow the classical SN1 or SN2 pathways common for aliphatic halides. The electronic and steric properties of the aromatic ring system necessitate alternative mechanisms.
Unimolecular (SN1) Mechanistic Considerations
The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a two-step process initiated by the formation of a carbocation intermediate. byjus.commasterorganicchemistry.com For an aryl halide such as this compound, the SN1 pathway is highly unfavorable. youtube.com The dissociation of the chlorine atom would require the formation of an aryl cation, where the positive charge resides on an sp2-hybridized carbon atom of the naphthalene (B1677914) ring. youtube.com
This phenyl cation is extremely unstable due to the high electronegativity of sp2 carbons and the unfavorable geometry, which prevents effective stabilization through hyperconjugation. youtube.com The energy required to break the strong carbon-halogen bond and form such a high-energy intermediate is prohibitive under normal conditions. libretexts.orglibretexts.org Therefore, the SN1 mechanism is not a viable pathway for nucleophilic substitution on this compound.
Bimolecular (SN2) Mechanistic Studies
The bimolecular nucleophilic substitution (SN2) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). chemistrysteps.commasterorganicchemistry.com This pathway is also effectively blocked for this compound and other aryl halides. libretexts.orglibretexts.org
Several factors contribute to the unreactivity of aryl halides in SN2 reactions:
Steric Hindrance: The planar naphthalene ring physically obstructs the required backside approach of the nucleophile. youtube.comlibretexts.org
Electron Repulsion: The incoming nucleophile, being electron-rich, is repelled by the high electron density of the aromatic π-system. youtube.comlibretexts.org
Bond Strength: The C-Cl bond on an sp2-hybridized carbon is shorter and stronger than on an sp3-hybridized carbon, making it more difficult to break. libretexts.org
Consequently, direct displacement of the chloride from the naphthalene ring via an SN2 mechanism does not occur.
Radical Nucleophilic Substitution (SRN1) in Halogenated Naphthol Transformations
A more plausible mechanism for substitution on aryl halides is the radical nucleophilic substitution (SRN1) pathway. inflibnet.ac.in This multi-step chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion. inflibnet.ac.inchim.it
The key steps of the SRN1 mechanism are:
Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion ([ArX]•−). This can be induced photochemically, electrochemically, or by a chemical reductant. inflibnet.ac.in
Propagation:
The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X−). inflibnet.ac.inchim.it
The aryl radical reacts with the incoming nucleophile (Nu−) to form a new radical anion ([ArNu]•−). inflibnet.ac.inchim.it
This new radical anion transfers its extra electron to a new molecule of the starting aryl halide (ArX), generating the final substitution product (ArNu) and propagating the chain by forming a new [ArX]•−. chim.it
Studies have shown that α-chloro-β-naphthol can undergo reactions consistent with an SRN1 mechanism. For example, in certain spiroannulation reactions, the dehalogenation step is proposed to occur via an SRN1 process initiated by an in-situ formed N-nucleophile. chinesechemsoc.orgchinesechemsoc.org This pathway is particularly relevant for halogenated naphthols as it circumvents the high-energy intermediates of SN1 and the steric constraints of SN2 reactions. chinesechemsoc.orgwhiterose.ac.uk
Electrophilic Dearomatization Processes of Naphthols
Electrophilic dearomatization is a process where an electrophile attacks an aromatic ring, leading to the loss of aromaticity and the formation of a non-aromatic, often spirocyclic, product. nih.gov Naphthols, being electron-rich aromatic systems, are susceptible to such attacks.
In the context of halogenated naphthols like this compound, the reaction can be initiated by the attack of a potent electrophile at a carbon atom of the naphthol ring. chinesechemsoc.orgchinesechemsoc.org An interesting example is the chlorinative dearomatization of β-naphthol itself, which can occur with α-chloro-β-naphthol, demonstrating that halogenated naphthols can participate in these transformations. chinesechemsoc.org
Mechanistic studies on related α-bromo-β-naphthols have detailed a pathway where an initial electrophilic attack by an azoalkene generates a dearomatized intermediate. chinesechemsoc.orgchinesechemsoc.org This intermediate then undergoes a dehalogenation step, which has been proposed to proceed via an SRN1-type mechanism, ultimately leading to a spirocyclic product. chinesechemsoc.orgchinesechemsoc.org This cascade process highlights a synergy between electrophilic dearomatization and radical substitution pathways. While direct studies on this compound are less common, its structural similarity to α-chloro-β-naphthol suggests it could participate in analogous transformations. chinesechemsoc.org
Oxidative Reaction Mechanisms (e.g., DDQ-mediated oxidation of Phenols)
The oxidation of phenols and naphthols can lead to a variety of products, including quinones and coupled dimers. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent widely used for such transformations. rsc.orgdu.ac.in The mechanism of DDQ oxidation typically involves the transfer of a hydride ion (H−) from the substrate to the quinone, followed by the loss of a proton. rsc.org
For sterically hindered phenols, DDQ oxidation can lead to the formation of quinone methides or self-coupling products. rsc.orgresearchgate.net In the case of naphthols, DDQ can facilitate oxidative cross-coupling reactions. For example, a selective C-O cross-coupling between porphyrins and phenols has been achieved using DDQ, with a proposed radical complex mechanism to prevent homocoupling. researchgate.net Furthermore, bulky, electron-rich naphthols can undergo selective C-C cross-coupling under DDQ oxidation conditions. researchgate.net
While saturated alcohols are generally stable to DDQ, allylic and benzylic alcohols are readily oxidized. du.ac.in Phenolic compounds, including naphthols, can also undergo oxidative cyclization to form oxygen-containing heterocycles like coumarins and benzofurans. du.ac.in The specific pathway and resulting product for this compound would depend on the reaction conditions and the steric and electronic effects of the chloro and hydroxyl substituents.
Rearrangement Reaction Mechanisms Affecting Naphthalenolic Structures
Rearrangement reactions represent a fascinating class of organic transformations where the carbon skeleton of a molecule is restructured. In the context of naphthalenolic compounds such as this compound, these rearrangements can lead to a diverse array of structural isomers and novel molecular frameworks. Understanding the underlying mechanisms is paramount for controlling reaction outcomes.
One of the most relevant rearrangement reactions for structures related to this compound is the Claisen rearrangement. This pericyclic reaction involves the libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether. For instance, the allyl ether of a naphthalenol, upon heating, can rearrange to form an ortho-allyl naphthalenol. Bismuth triflate has been identified as an efficient catalyst for the Claisen rearrangement of allyl naphthyl ethers, facilitating the reaction under smooth conditions. molaid.com The geometry of the resulting alkene in the product is often trans, a preference attributed to the adoption of a more stable chair-like transition state where bulky substituents occupy equatorial positions to minimize steric strain. libretexts.org
Carbocation rearrangements are another critical mechanistic pathway, particularly in addition reactions to alkenes or in reactions initiated by strong acids. masterorganicchemistry.com These rearrangements are driven by the formation of a more stable carbocation. For example, a secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. masterorganicchemistry.com Such shifts, often referred to as Wagner-Meerwein rearrangements, are fundamental in understanding product distributions in various organic reactions. masterorganicchemistry.com
The Bamberger rearrangement offers a pathway for the conversion of N-phenylhydroxylamines to aminophenols in the presence of a strong aqueous acid. wiley-vch.de While not directly involving this compound, the principles of this rearrangement, which proceeds through the formation of a nitrenium ion and subsequent nucleophilic attack by water, are applicable to understanding potential rearrangements in related nitrogen-containing naphthalenolic systems. wiley-vch.de
The benzilic acid rearrangement provides a method for converting 1,2-diketones to α-hydroxy carboxylic acids using a strong base. wiley-vch.de This reaction is particularly effective for aromatic 1,2-diketones and can lead to ring contraction in cyclic diketones. wiley-vch.de The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on a carbonyl group, followed by the migration of an aryl or alkyl group.
| Rearrangement Reaction | Key Reactant Type | Key Intermediate/Transition State | Driving Force | Typical Product |
|---|---|---|---|---|
| Claisen Rearrangement | Allyl aryl ether | libretexts.orglibretexts.org-Sigmatropic shift (Chair-like transition state) | Formation of a more stable C-C bond | ortho-Allyl phenol/naphthalenol |
| Carbocation Rearrangement (e.g., Wagner-Meerwein) | Alkene, Alcohol | Carbocation | Formation of a more stable carbocation | Rearranged alkene or substitution product |
| Bamberger Rearrangement | N-Arylhydroxylamine | Nitrenium ion | Aromatization | p-Aminophenol |
| Benzilic Acid Rearrangement | 1,2-Diketone | Tetrahedral intermediate | Formation of a stable carboxylate | α-Hydroxy carboxylic acid |
Computational and Experimental Synergy in Mechanistic Elucidation
The elucidation of complex reaction mechanisms is greatly enhanced by the synergistic use of computational and experimental techniques. cardiff.ac.ukglycoforum.gr.jp This combined approach provides a more complete picture of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. glycoforum.gr.jpsmu.edu
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. cardiff.ac.ukglycoforum.gr.jp DFT calculations can be used to model the energetics of a reaction, identifying the most likely pathways by comparing the activation barriers of various proposed mechanisms. ethz.ch For instance, computational studies can predict the regioselectivity of electrophilic substitution on the naphthalene ring by analyzing the electronic properties and resonance stabilization of potential intermediates. These theoretical predictions can then be validated through experimental work, such as competitive reaction studies.
Experimental techniques provide the real-world data necessary to ground and validate computational models. Kinetic studies, for example, can determine reaction rates and orders, offering clues about the number of molecules involved in the rate-determining step. Spectroscopic methods like NMR and IR are used to identify the structure of products and, in some cases, transient intermediates. researchgate.net In a study on the bismuth-catalyzed reaction of 2-naphthol, ¹H-NMR analysis was crucial in determining the reaction intermediates and pathways. researchgate.net
The synergy between theory and experiment is a powerful paradigm in modern chemistry. cardiff.ac.uk Experimental findings can inspire new computational investigations, while theoretical predictions can guide the design of new experiments to test specific mechanistic hypotheses. glycoforum.gr.jp For example, after computational modeling suggests a particular intermediate, experiments can be designed to trap or spectroscopically observe that species. This iterative process of prediction and verification leads to a robust and detailed understanding of the reaction mechanism. glycoforum.gr.jp
| Technique | Type | Information Provided | Example Application for this compound Reactions |
|---|---|---|---|
| Density Functional Theory (DFT) | Computational | Reaction energetics, transition state structures, electronic properties | Predicting regioselectivity in electrophilic substitution reactions. |
| Kinetic Studies | Experimental | Reaction rates, reaction order | Determining the influence of reactant concentrations on reaction speed. |
| Nuclear Magnetic Resonance (NMR) | Experimental | Molecular structure of products and intermediates | Identifying reaction intermediates in catalyzed reactions of naphthols. researchgate.net |
| Infrared (IR) Spectroscopy | Experimental | Presence of specific functional groups | Confirming the formation of a carbonyl group in an oxidation reaction. |
| Isotope Effect Studies | Experimental/Computational | Involvement of specific atoms in the rate-determining step | Elucidating the mechanism of glycosylation reactions. glycoforum.gr.jp |
Derivatization and Advanced Functionalization of 2 Chloronaphthalen 1 Ol
Condensation Reactions for Schiff Base Formation using 4-Chloro-1-hydroxynaphthalen-2-yl Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are a significant class of compounds synthesized through the condensation of primary amines with carbonyl compounds. ajchem-a.com Derivatives of 2-chloronaphthalen-1-ol, specifically those with a carbonyl group, are valuable precursors for Schiff base formation.
Research has demonstrated the synthesis of Schiff bases through the condensation reaction of 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone with various diamines, such as propane-1,3-diamine and pentane-1,3-diamine. nih.govresearchgate.net This reaction typically involves refluxing the reactants in a suitable solvent. The resulting Schiff bases, such as 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol), have been characterized using various spectroscopic techniques including FT-IR, ¹H NMR, ¹³C NMR, and LCMS. nih.govresearchgate.net
Another example involves the condensation of 1-(1-hydroxy-4-halonaphthalen-2-yl)ethanone with substituted aromatic aldehydes under mild basic conditions, often accelerated by microwave irradiation, to form halo-substituted chalcones. dergipark.org.tr These chalcones, which are α,β-unsaturated ketones, can subsequently be used to form Schiff bases. For instance, the reaction of 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone with various aromatic aldehydes yields the corresponding chalcone (B49325) derivatives. dergipark.org.tr
The formation of Schiff bases can also be achieved from related structures. For example, 4-Chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is synthesized via condensation reactions, highlighting the versatility of this approach for creating complex molecules. ontosight.ai
Table 1: Examples of Condensation Reactions for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone | propane-1,3-diamine | Schiff Base | nih.gov, researchgate.net |
| 1-(1-hydroxy-4-halonaphthalen-2-yl)ethanone | substituted aromatic aldehydes | Chalcone | dergipark.org.tr |
| 2-hydroxy-naphthalene-1-carbaldehyde | 2-(1H-Indol-3-yl)-ethylamine | Schiff Base | uobaghdad.edu.iq |
Acylation and Alkylation Reactions on the Naphthalene (B1677914) Core
Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions that introduce acyl and alkyl groups, respectively, onto an aromatic ring. studymind.co.ukmasterorganicchemistry.com These reactions are crucial for modifying the naphthalene core of this compound, thereby altering its electronic and steric properties.
Acylation: Friedel-Crafts acylation involves reacting the aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comsavemyexams.com A key advantage of acylation is that the acyl group is deactivating, which prevents further reactions on the same ring. stackexchange.comlibretexts.org For instance, 1-(4-Chloronaphthalen-1-yl)ethanone can be synthesized via the Friedel-Crafts acylation of 4-chloronaphthalen-1-ol with glacial acetic acid and a fused ZnCl₂ catalyst. The resulting acetyl group can then participate in further reactions, such as the formation of Schiff bases.
Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. libretexts.org However, this reaction is often limited by polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. stackexchange.comlibretexts.org Another challenge is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.comlibretexts.org
The reactivity of the naphthalene ring in these reactions is influenced by the existing substituents. The hydroxyl group is a strong activating group, while the chlorine atom is a deactivating group that directs incoming electrophiles primarily to the ortho and para positions. savemyexams.com
Cross-Coupling Reactions for Naphthalene Scaffold Modification (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orglibretexts.org Among these, the Suzuki-Miyaura coupling is particularly noteworthy for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. fishersci.eslibretexts.org
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgtcichemicals.com This reaction is highly effective for modifying halogenated naphthalenols. For example, the chlorine and bromine atoms on a naphthalene scaffold can readily participate in Suzuki-Miyaura couplings to introduce new aryl or vinyl groups. smolecule.com
The general catalytic cycle for these cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orglibretexts.org Recent advancements have also explored the use of nickel catalysts as a more cost-effective alternative to palladium, especially for less reactive aryl chlorides. tcichemicals.com The choice of catalyst, ligands, base, and solvent is crucial for the successful application of Suzuki-Miyaura and other cross-coupling reactions to a wide range of substrates. tcichemicals.com
The application of these methods allows for the synthesis of complex biaryl and styrenyl derivatives of this compound, significantly expanding its chemical diversity. libretexts.org Research has demonstrated the successful Suzuki-Miyaura coupling of halogenated aminopyrazoles with a variety of boronic acids, highlighting the broad applicability of this method to halogenated heterocyclic systems, which can be extended to halogenated naphthalenes. nih.gov
Table 2: Key Features of Suzuki-Miyaura Cross-Coupling
| Feature | Description | Reference |
| Reactants | Organoboron compound and an organic halide/triflate | libretexts.org |
| Catalyst | Typically a Palladium(0) complex | fishersci.es |
| Conditions | Mild, with the presence of a base | tcichemicals.com |
| Advantages | High yields, broad substrate scope, low toxicity of reagents | acs.org, fishersci.es |
| Applications | Synthesis of biaryls, styrenes, and other conjugated systems | libretexts.org |
Selective Introduction of Functional Groups via Directed Lithiation Strategies on Naphthols
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. researchgate.netacs.org This technique utilizes a directing group (DG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-C-H bond. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
For naphthols, the hydroxyl group itself or a derivative can act as a directing group. However, more complex strategies have been developed to achieve high regioselectivity. One such approach is the directed remote metalation, where a directing group is generated in situ. For example, the ring-opening of coumarins with lithium amides can generate Z-cinnamamides, which then direct a lateral metalation and subsequent ring closure to form highly substituted 2-naphthols in good yields. worktribe.comworktribe.com
The choice of the lithiating agent and solvent can significantly influence the regioselectivity of the reaction. researchgate.net For instance, the lithiation of certain naphthalenes with n-BuLi or t-BuLi in different solvents can lead to different lithiated species. researchgate.net The lithiation of heteroaromatic systems has also been shown to be highly dependent on the base and electrophile used. williams.edu
These directed lithiation strategies offer a precise method for introducing functional groups at specific positions on the naphthol ring system, which would be difficult to achieve through classical electrophilic substitution reactions. This allows for the synthesis of complex, polysubstituted naphthalenes from relatively simple starting materials. acs.org
Late-Stage Functionalization Strategies for Halogenated Naphthalenols
Late-stage functionalization (LSF) refers to the introduction of chemical groups into a complex molecule, such as a drug candidate or natural product, in the final steps of a synthetic sequence. scispace.comwikipedia.org This approach is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. scispace.com Halogenated compounds are particularly useful in this context as the halogen can serve as a handle for further modifications, such as cross-coupling reactions, or can directly modulate the molecule's biological properties. scispace.comnih.gov
C-H activation is a key strategy in LSF, enabling the direct conversion of C-H bonds into new functional groups. mt.comumich.edu This can be achieved through various methods, including transition-metal catalysis, biocatalysis, and photocatalysis. mt.comresearchgate.net For halogenated naphthalenols, this means that C-H bonds on the naphthalene ring or on existing substituents can be targeted for functionalization, offering a complementary approach to reactions that utilize the halogen atom.
The development of mild and selective C-H functionalization methods is an active area of research. nih.gov For example, selective oxidation of C-H bonds can introduce hydroxyl or other oxygen-containing groups, profoundly affecting the molecule's properties. scispace.com Furthermore, strategies for the site-selective functionalization of unactivated C-H bonds are emerging, expanding the toolkit for modifying complex molecules. nih.gov These advanced LSF techniques provide powerful tools for the derivatization of this compound and its derivatives, facilitating the exploration of their chemical and biological potential.
Advanced Spectroscopic Characterization Techniques
Electron Energy-Loss Spectroscopy (EELS) in Carbon-Based Material Analysis
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated with a scanning transmission electron microscope (STEM), that provides detailed insight into the elemental composition, chemical bonding, and electronic properties of materials at the nanoscale. whiterose.ac.uktescan-analytics.com The technique is predicated on analyzing the energy distribution of electrons that have inelastically scattered after passing through a thin specimen. myscope.trainingcore.ac.uk The energy lost by these electrons corresponds to specific atomic excitations, such as inner-shell ionizations, which are characteristic of the elements present. myscope.training While direct EELS analysis of 2-Chloronaphthalen-1-ol is not extensively documented in scientific literature, the technique's proven capabilities in characterizing analogous carbon-based and halogenated organic materials allow for a well-founded projection of its analytical potential for this compound. core.ac.ukberlin.de
For organic compounds, particularly those that are sensitive to radiation, recent advancements in EELS, such as the use of monochromators and operation at cryogenic temperatures, have enabled high-resolution analysis with minimal beam-induced damage. whiterose.ac.ukacs.orgnih.gov These methods are crucial for studying materials like this compound, preserving its intricate chemical structure during analysis.
The primary application of EELS to a carbon-based molecule like this compound would involve the detailed analysis of the energy-loss near-edge structure (ELNES) of the core-loss ionization edges for its constituent elements: carbon, oxygen, and chlorine. mst.or.jp
Carbon K-edge Analysis: The naphthalene (B1677914) core of this compound is composed of sp²-hybridized carbon atoms, which form the aromatic ring structure. The Carbon K-edge spectrum, which arises from the excitation of carbon 1s electrons, is exceptionally sensitive to the hybridization state. researchgate.net For sp²-bonded carbon, the spectrum exhibits a distinct pre-peak at approximately 285 eV, corresponding to 1s → π* electronic transitions, followed by a broader structure from around 290 eV associated with 1s → σ* transitions. globalsino.com The presence and intensity of the π* peak serve as a definitive fingerprint for sp² hybridization. researchgate.netgithub.io EELS analysis could therefore confirm the aromatic nature of the naphthalene rings and investigate any localized perturbations in the electronic structure caused by the chloro and hydroxyl functional groups.
Chlorine L-edge and Oxygen K-edge Analysis: The Chlorine L₂,₃-edge (around 200-202 eV) and the Oxygen K-edge (around 532 eV) provide direct elemental and chemical bonding information. eels.infoeels.info The precise position and fine structure of these edges are influenced by the local chemical environment, including oxidation state and coordination. eels.infoub.edu Analysis of the Cl L₂,₃-edge would confirm the presence of the chlorine substituent and could provide insight into the C-Cl bond's covalent character. Similarly, the O K-edge ELNES would verify the hydroxyl group and its bonding to the naphthalene ring. globalsino.comacs.org The ability of STEM-EELS to perform nanoscale mapping would allow for the spatial correlation of these elemental signals, confirming the molecular structure on a sub-nanometer scale. tescan-analytics.comresearchgate.net
Interactive Data Tables
The following tables summarize the expected EELS signals for the analysis of carbon-based materials and the projected findings from a hypothetical analysis of this compound.
| Element | Edge | Approximate Energy Loss (eV) | Associated Electronic Transition | Information Yielded |
|---|---|---|---|---|
| Carbon | K | ~285 | 1s → π | Presence of sp² or sp hybridized C (double/triple bonds) globalsino.com |
| Carbon | K | >290 | 1s → σ | Presence of sp³, sp², or sp hybridized C (single/all bonds) globalsino.com |
| Chlorine | L₂,₃ | ~200-202 | 2p → empty states | Elemental presence of Chlorine eels.info |
| Oxygen | K | ~532 | 1s → empty states | Elemental presence and bonding environment of Oxygen eels.infoeels.info |
| Analytical Objective | Target Region | Expected EELS Signature / Finding |
|---|---|---|
| Confirm aromaticity and sp² hybridization | Naphthalene ring system | A sharp π* pre-peak at ~285 eV in the Carbon K-edge spectrum, confirming the delocalized π-bonding system. globalsino.com |
| Verify elemental composition | Entire molecule | Detection of the Chlorine L₂,₃-edge (~200 eV), Carbon K-edge (~284 eV), and Oxygen K-edge (~532 eV). eels.info |
| Investigate electronic effect of substituents | C-Cl and C-OH bond regions | Subtle chemical shifts in the C-K, Cl-L₂,₃, and O-K edges compared to reference compounds, indicating changes in the local electronic density. eels.infoglobalsino.com |
| Nanoscale chemical mapping | Spatially resolved analysis across the sample | Simultaneous mapping of C, Cl, and O signals to visually confirm the molecular structure and identify potential impurities or degradation products. whiterose.ac.ukmst.or.jp |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. aimspress.comscispace.comnih.gov This method is founded on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. aimspress.com DFT calculations can predict a wide range of properties, including molecular geometries, energy levels of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces. researchgate.net These calculations are crucial for understanding the inherent reactivity of a molecule like 2-chloronaphthalen-1-ol. For instance, the distribution of electron density, influenced by the chloro and hydroxyl substituents on the naphthalene (B1677914) core, dictates the most likely sites for electrophilic and nucleophilic attack.
DFT studies on related chlorophenolic compounds have demonstrated that the number and position of chlorine atoms significantly influence the molecule's electronic properties and reactivity. researchgate.net Similar principles apply to this compound, where the interplay between the electron-donating hydroxyl group and the electron-withdrawing chlorine atom shapes its chemical behavior.
DFT is an invaluable tool for predicting the outcomes of chemical reactions, particularly in terms of regioselectivity and stereoselectivity. mdpi.com In reactions involving naphthols, where multiple reaction sites are available, DFT can calculate the activation energies for different reaction pathways, thereby predicting the most likely product. rsc.org For example, in electrophilic substitution reactions on this compound, DFT can help determine whether substitution is more likely to occur at the C4 position or other positions on the naphthalene ring by modeling the stability of the intermediates.
The prediction of stereoselectivity, especially in asymmetric catalysis, is another area where DFT excels. nih.govacs.org For reactions involving chiral catalysts, such as those using 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, DFT calculations can model the transition states of the reaction. nih.gov By comparing the energies of the different diastereomeric transition states, chemists can predict which stereoisomer will be formed in excess. acs.org These computational insights are critical for designing new catalysts and optimizing reaction conditions to achieve high enantiomeric excess. While direct studies on this compound are not prevalent, the methodologies developed for other naphthols are directly applicable.
Understanding the mechanism of a chemical reaction requires identifying the transient species that exist between reactants and products, namely transition states and intermediates. osti.govnumberanalytics.com DFT calculations are instrumental in mapping out the potential energy surface of a reaction, allowing for the characterization of these fleeting structures. mdpi.comarxiv.org By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a key determinant of the reaction rate. numberanalytics.com
In complex, multi-step reactions, DFT can help to identify various intermediates and the transition states that connect them. osti.govbeilstein-journals.org This detailed mechanistic picture can reveal the rate-determining step of the reaction and provide insights into how a catalyst influences the reaction pathway. mdpi.comacs.org For reactions involving this compound, DFT could be used to model proposed mechanisms, such as its reaction with electrophiles or its participation in coupling reactions, by calculating the geometries and energies of all relevant transition states and intermediates.
Prediction of Regioselectivity and Stereoselectivity in Naphthol Reactions
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying static electronic properties, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior. nih.govplos.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org This allows for the exploration of the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes it can adopt. nih.gov
For a molecule like this compound, MD simulations can reveal the flexibility of the molecule and the preferred orientations of its substituent groups. mdpi.com This is particularly important when studying its interactions with other molecules, such as in a solvent or at the active site of an enzyme. nih.gov By simulating the molecule in different environments, researchers can understand how intermolecular forces influence its conformation and, consequently, its reactivity. chemrxiv.org Enhanced sampling techniques in MD can be used to explore large conformational changes, such as those involved in binding to a receptor or catalyst. mdpi.com
Mechanistic Insights into Catalytic Transformations
Computational modeling is a key partner to experimental studies in unraveling the mechanisms of catalytic transformations. umn.edunih.gov DFT calculations, in particular, can provide a step-by-step understanding of how a catalyst interacts with a substrate like a naphthol derivative to facilitate a chemical reaction. researchgate.net For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net
Studies on the dearomatization of naphthols catalyzed by gold have shown the importance of including the counterion in DFT models to accurately describe the reaction mechanism and selectivity. researchgate.net Similarly, investigations into iridium-catalyzed dearomatization of β-naphthols suggest a cooperative mechanism where a Brønsted acid assists in orienting the naphtholate nucleophile. unibo.it These insights, derived from computational studies of related systems, provide a framework for understanding and predicting the behavior of this compound in similar catalytic processes. By calculating the energy profiles for different proposed mechanisms, researchers can identify the most plausible pathway and the factors that control the reaction's efficiency and selectivity. researchgate.net
Anion-Abstraction Catalysis and Cooperative Catalysis Modeling
Anion-abstraction catalysis is a strategy in which a catalyst, often a hydrogen-bond donor, activates a neutral substrate by abstracting an anion to generate a reactive cationic intermediate. danlehnherr.com Computational modeling plays a crucial role in understanding these complex systems. Mechanistic studies on thiourea-catalyzed reactions have revealed that two catalyst molecules can work cooperatively to bind the ion-pair intermediate. danlehnherr.comnih.gov
DFT calculations can be employed to model the transition state of such reactions, providing insights into how the catalyst controls the stereoselectivity of the subsequent nucleophilic attack. danlehnherr.com For a substrate like an α-chloroether, computational studies have provided evidence for an SN1-like pathway involving the cooperative action of two catalyst molecules to abstract the chloride anion. nih.gov Furthermore, DFT can be used to probe the effects of proximal aromatic groups on anion stability, a phenomenon known as the anion–π interaction, which can modulate the reactivity in these processes. beilstein-journals.org Modeling cooperative catalysis, where multiple catalytic species work in concert, is a frontier in computational chemistry. unibo.it For a molecule like this compound, these modeling techniques could be used to design catalytic systems that exploit cooperative effects for efficient and selective transformations.
Applications of 2 Chloronaphthalen 1 Ol in Complex Organic Synthesis
Role as a Key Synthetic Intermediate for Multi-substituted Naphthalene (B1677914) Derivatives
The strategic placement of the chloro and hydroxyl groups on the naphthalene scaffold of 2-chloronaphthalen-1-ol makes it an excellent precursor for the synthesis of multi-substituted naphthalene derivatives. The hydroxyl group can direct electrophilic substitution to specific positions on the aromatic ring, while the chlorine atom can be replaced through various nucleophilic substitution and cross-coupling reactions. This dual reactivity allows for a high degree of control over the final substitution pattern of the naphthalene core.
For instance, the hydroxyl group can be used to introduce other functional groups through O-alkylation or O-acylation reactions. A study on the O-alkylation of various naphthols, including 1-chloronaphthalen-2-ol, demonstrated the synthesis of the corresponding methoxy, ethoxy, and propoxy ethers in good yields using different alcohols in an aqueous micellar medium. scirp.org
Furthermore, the chlorine atom serves as a handle for introducing a wide array of substituents. Suzuki-Miyaura cross-coupling reactions, for example, can be employed to form carbon-carbon bonds, thereby attaching aryl or alkyl groups to the naphthalene ring. A study on the synthesis of a "naphthaleman family" of molecules utilized a 1-chloro-2,3-dimethyl-6,7-methylenedioxy-4-phenylnaphthalene intermediate for subsequent Suzuki-Miyaura cross-couplings to introduce various "arms" onto the naphthalene body. acs.org This highlights the utility of chloro-substituted naphthalenes as platforms for building complex, multi-substituted aromatic structures.
The interplay between the directing effects of the hydroxyl group and the reactivity of the chloro substituent enables the regioselective synthesis of naphthalenes with precisely controlled substitution patterns, which is crucial for tuning the electronic and steric properties of the final molecules.
Table 1: Examples of Multi-substituted Naphthalene Derivatives from Chloro-Naphthalene Precursors
| Precursor | Reagents | Product | Application/Significance | Reference |
| 1-Chloro-2,3-dimethyl-6,7-methylenedioxy-4-phenylnaphthalene | Arylboronic acids, Pd catalyst | 1-Aryl-2,3-dimethyl-6,7-methylenedioxy-4-phenylnaphthalenes | Synthesis of "naphthaleman family" with unique molecular structures | acs.org |
| 1-Chloronaphthalen-2-ol | Methanol, Ethanol, Propanol | 1-Chloro-2-alkoxynaphthalenes | O-alkylation to produce naphthalene ethers | scirp.org |
| 4-Chloronaphthalen-1-ol | Glacial acetic acid, ZnCl₂ | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone | Intermediate for heterocyclic synthesis | ijfmr.com |
Building Block in Heterocyclic Compound Synthesis
The reactivity of this compound extends to its use as a foundational element in the construction of heterocyclic compounds. The hydroxyl and chloro functionalities can participate in cyclization reactions to form fused ring systems containing heteroatoms such as oxygen, nitrogen, or sulfur.
A notable example is the synthesis of dihydropyrimidine (B8664642) derivatives. In one study, 4-chloronaphthalen-1-ol was first converted to 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone. ijfmr.com This intermediate was then used in a condensation reaction with urea (B33335) to form a dihydropyrimidine ring fused to the naphthalene core. ijfmr.com This demonstrates how the initial naphthalene scaffold can be elaborated to create more complex, biologically relevant heterocyclic structures.
The synthesis of heterocyclic compounds is of great importance in medicinal chemistry, as these structures are common motifs in a vast number of pharmaceuticals. The ability to use this compound as a starting material provides a convergent route to novel heterocyclic entities with potential biological activity. The development of synthetic methods for a variety of heterocyclic compounds, including those derived from naphthalene precursors, is an active area of research. acs.org
Precursor for Advanced Organic Materials
The naphthalene unit is a common component in advanced organic materials due to its rigid, planar structure and its electronic properties. This compound can serve as a precursor for the synthesis of such materials, including liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers.
For example, the synthesis of poly-substituted naphthalene derivatives is crucial for developing new liquid crystalline materials. Research has been conducted on the synthesis of banana liquid crystals based on 1-substituted naphthalene-2,7-diol cores, where the substitution pattern significantly influences the mesomorphic properties. researchgate.net While this specific example does not use this compound directly, it illustrates the importance of substituted naphthalenes in this field. The chloro and hydroxyl groups of this compound offer synthetic handles to introduce the long alkyl chains and other functionalities typically required for liquid crystalline behavior.
In the realm of organic electronics, functionalized naphthalenes are used as building blocks for organic semiconductors. The ability to introduce various substituents onto the naphthalene core through reactions involving the chloro and hydroxyl groups allows for the fine-tuning of the material's electronic properties, such as its charge carrier mobility and emission wavelength. For instance, 1-chloronaphthalene (B1664548) has been used as a high-boiling point solvent in the synthesis of phthalocyanine (B1677752) metal complexes, which are important components in organic electronics. rsc.org This indicates the utility of chlorinated naphthalenes in the processing and synthesis of advanced materials.
Strategies for Total Synthesis of Natural Products Bearing Naphthalenolic Cores
Many natural products possess a naphthalene or naphthol core structure and exhibit significant biological activity. chemistryviews.org The total synthesis of these complex molecules is a major focus of organic chemistry, and this compound can be a valuable starting material or key intermediate in these synthetic endeavors. nih.govrsc.orgsci-hub.senih.gov
Synthetic strategies often involve the construction of the naphthalene core at an early stage, followed by the introduction of various functional groups. The pre-functionalized nature of this compound can streamline this process. For example, the synthesis of methylated naphthalene natural products like dehydrocacalohastine and musizin has been achieved starting from commercially available naphthalene derivatives such as 1-bromonaphthalen-2-ol. chemistryviews.org This highlights a strategy where a halogenated naphthol is used as a key building block. A similar approach could be envisioned using this compound.
The development of chemoenzymatic routes has also become a powerful tool in natural product synthesis. nih.gov Enzymes can be used for selective oxidation reactions on aromatic precursors to build complex molecular architectures. While direct examples involving this compound are not prevalent, the principle of using functionalized aromatic precursors is well-established.
Role in Regiocontrolled Synthesis of Elaborated Naphthalene Structures
The controlled synthesis of naphthalenes with specific substitution patterns is a significant challenge in organic synthesis. acs.orgnih.gov The inherent reactivity and directing effects of the substituents on this compound make it an important tool for achieving regiocontrol.
The hydroxyl group is an ortho-, para-directing group in electrophilic aromatic substitution, while the chlorine atom can be selectively replaced or can influence the reactivity of adjacent positions. This allows for the sequential and regioselective introduction of functional groups. For example, a new benzannulation reaction has been reported for the regiocontrolled synthesis of functionalized chrysenes, starting from 1,5-dihydroxynaphthalene. researchgate.net This demonstrates how the strategic placement of hydroxyl groups on a naphthalene core can control the regiochemical outcome of subsequent reactions.
Furthermore, methods for the regiocontrolled synthesis of multi-substituted naphthalenes often rely on key intermediates where specific positions are blocked or activated. acs.org The chloro and hydroxyl groups in this compound can play these roles effectively, guiding the formation of complex and highly elaborated naphthalene structures with a high degree of precision.
Environmental Transformation Pathways and Degradation Mechanisms of Chloronaphthalenols
Oxidative Degradation Pathways of Chlorinated Naphthalenes and Naphthols
Oxidative degradation is a primary mechanism for the breakdown of chlorinated naphthalenes and their hydroxylated counterparts (chloronaphthols) in aerobic environments. This process is often initiated by enzymatic action from microorganisms or through abiotic chemical reactions.
The initial and a crucial step in the aerobic biodegradation of lower chlorinated naphthalenes is hydroxylation. This process involves the introduction of one or more hydroxyl (-OH) groups onto the aromatic rings, a reaction typically catalyzed by monooxygenase or dioxygenase enzymes found in various soil and water microorganisms. nih.gov For a compound like 2-chloronaphthalen-1-ol, which already possesses a hydroxyl group, further hydroxylation can occur on the naphthalene (B1677914) ring system.
Studies on related chlorinated naphthalenes show that this enzymatic attack often leads to the formation of dihydroxy intermediates. For instance, bacterial dioxygenases are known to convert arenes into cis-dihydrodiols. nih.gov In the case of chloronaphthalenes, this can result in compounds like dihydroxy-dichloro-naphthalene. unito.it This hydroxylation increases the water solubility of the compound and makes the aromatic ring more susceptible to subsequent cleavage.
In some cases, hydroxylation can be accompanied by dechlorination, where a chlorine atom is replaced by a hydroxyl group. researchgate.net The position of the chlorine atom and existing hydroxyl group on the naphthalene ring significantly influences the site of further enzymatic hydroxylation.
Following hydroxylation, the now more reactive aromatic ring of the chloronaphthol can be cleaved. This oxidative ring opening is a key step in the complete mineralization of the compound. Bacterial dioxygenase pathways, for example, transform cis-dihydrodiol intermediates into muconic acid derivatives. nih.gov
For chlorinated naphthalenes and naphthols, this ring cleavage leads to the formation of chlorinated salicylic (B10762653) acids. researchgate.net For example, the degradation of 1-chloronaphthalene (B1664548) can yield 3-chlorosalicylic acid. Analogous pathways are suggested for other isomers. These intermediates can then undergo further degradation.
Naphthalene Ring Products --> Single-Benzene-Ring Products --> Ring-Opened Products nih.govresearchgate.net
For instance, the thermal catalytic oxidation of highly chlorinated naphthalenes has shown a progression from chloronaphthols to chlorinated single-ring compounds like tetrachlorophenol and tetrachloro-benzoic acid, and finally to simple organic acids. nih.govresearchgate.net
Hydroxylation Processes
Reductive Transformation Mechanisms
Under anaerobic (oxygen-deficient) conditions, such as those found in deep sediments or contaminated groundwater, reductive transformation becomes a more significant degradation pathway. The primary mechanism in this context is reductive dechlorination.
During reductive dechlorination, a chlorine atom on the naphthalene ring is removed and replaced by a hydrogen atom. This process is microbially mediated and can lead to the formation of less chlorinated naphthalenes or naphthols. For example, a dichloronaphthalene could be reduced to a monochloronaphthalene. While specific studies on this compound are scarce, the principle is well-established for a wide range of chlorinated aromatic compounds. This process can be a crucial first step in the complete degradation of highly chlorinated congeners, as the resulting less-chlorinated compounds are often more susceptible to subsequent oxidative degradation if conditions become aerobic.
Influence of Environmental Factors on Transformation Kinetics and Fate
The rate and outcome of the degradation of this compound are highly dependent on a variety of environmental factors.
| Environmental Factor | Influence on Degradation |
| pH | Affects microbial activity and the chemical state of the compound. Studies on 2-chlorophenol (B165306) showed maximum degradation at pH 8. researchgate.net Acidic conditions have been shown to promote the photoconversion of 2-chloronaphthalene (B1664065). |
| Temperature | Generally, higher temperatures increase the rate of microbial metabolism and chemical reactions, accelerating degradation. researchgate.netnumberanalytics.com |
| Redox Potential | Determines whether oxidative or reductive pathways dominate. Aerobic conditions favor hydroxylation and ring opening, while anaerobic conditions favor reductive dechlorination. |
| Presence of Other Substances | Co-contaminants and natural organic matter can influence degradation. For instance, nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) can promote photoconversion by generating hydroxyl radicals. mdpi.com Conversely, excess organic matter can sometimes inhibit degradation by competing for microbial attention or adsorbing the compound. mdpi.com |
| Water/Moisture | Water is essential for microbial activity. Increased humidity can enhance photocatalytic degradation rates up to a certain point (e.g., 55% RH), after which it may become inhibitory due to competition for active sites on catalyst surfaces. mdpi.com |
| Light | Photodegradation or photoconversion can be a significant transformation pathway, especially in surface waters. Sunlight can induce reactions, sometimes promoted by other substances in the water. |
This table summarizes the general influence of key environmental factors on the degradation of chlorinated aromatic compounds.
Microbial Degradation Studies of Chlorinated Naphthalene Congeners
While specific microbial degradation studies on this compound are not widely documented, extensive research on closely related chlorinated naphthalenes provides significant insight. Microorganisms, particularly bacteria, are key players in the environmental breakdown of these compounds.
Lower chlorinated naphthalenes, such as monochloronaphthalenes, are known to be readily degradable by soil and water microorganisms under aerobic conditions. Several bacterial strains have been identified that can metabolize these compounds, often through co-metabolism, where the bacterium utilizes another primary carbon source for growth while incidentally degrading the chlorinated naphthalene.
| Microorganism(s) | Substrate(s) | Key Findings & Transformation Products |
| Pseudomonas sp. | 1,4-dichloronaphthalene | Achieved 98% removal. Metabolites included dihydroxy-dichloro-naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid. unito.it |
| Pseudomonads | 1- and 2-chloronaphthalene | Metabolized via the naphthalene degradation pathway, forming chloro-2-hydroxy-6-oxohexadienoate. Did not support growth (co-metabolism). |
| Soil Bacteria | 1-chloronaphthalene | Identified metabolites include 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene and 3-chlorosalicylic acid. |
| P. fluorescens 5RL | 1- and 2-chloronaphthalene | Transformed to their respective salicylic acids (e.g., 3-chlorosalicylic acid from 1-chloronaphthalene). |
This table presents findings from microbial degradation studies on various chlorinated naphthalene congeners, which are indicative of the potential pathways for this compound.
Formation of Transformation Products in Environmental Processes
The degradation of this compound, whether through oxidative, reductive, or photolytic pathways, results in the formation of various intermediate transformation products. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.
Based on studies of analogous compounds, the degradation of this compound can be expected to produce a range of intermediates before ultimate mineralization.
Key Transformation Products Identified from Related Compounds:
Hydroxylated Derivatives: Further hydroxylation can lead to the formation of chlorodihydroxynaphthalenes or other polyhydroxylated species. unito.it
Ring-Opened Products:
Chlorinated Salicylic Acids: A common intermediate following the initial oxidative steps. researchgate.net
Muconic Acid Derivatives: Formed from the cleavage of catechol-like intermediates. nih.gov
Dechlorinated Products: Reductive pathways can yield naphthols or less-chlorinated naphthols.
Mineralization Products: Complete degradation leads to simple organic acids (formic, acetic), and ultimately carbon dioxide (CO₂) and chloride ions (Cl⁻). nih.govresearchgate.net
Photoproducts: Photoconversion of 2-chloronaphthalene has been shown to produce a variety of products, indicating complex reaction mechanisms under solar irradiation.
The specific distribution and persistence of these transformation products in the environment depend heavily on the prevailing degradation pathway and local environmental conditions. nih.gov
Q & A
Basic Questions
Q. What experimental protocols are recommended for synthesizing 2-Chloronaphthalen-1-ol with high reproducibility?
- Methodological Answer : Follow stepwise procedures including reagent selection (e.g., chlorinating agents), reaction optimization (temperature, solvent polarity), and purification (recrystallization or column chromatography). Ensure detailed documentation of stoichiometry and reaction kinetics. Characterization via melting point, NMR (¹H/¹³C), and HPLC should confirm purity (>95%). Reference established protocols for analogous naphthol derivatives to address variability .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H NMR for aromatic proton environments, ¹³C NMR for carbon backbone, and FT-IR for functional groups (e.g., -OH, C-Cl).
- Chromatography : HPLC or GC-MS to quantify impurities.
- Elemental Analysis : Confirm empirical formula (C₁₀H₇ClO). Cross-validate with literature data for consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Immediate skin washing with soap/water; eye exposure requires 15-minute rinsing. Refer to SDS guidelines for halogenated phenols .
Q. How can researchers assess the solubility and stability of this compound under varying conditions?
- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and non-polar solvents (hexane) at 25°C. Monitor stability via accelerated degradation studies (e.g., UV exposure, thermal stress at 40–60°C) using HPLC. Compare results with thermodynamic models (e.g., local composition theory) to predict phase behavior .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray crystallography for absolute configuration with DFT calculations to predict NMR/IR spectra.
- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets.
- Literature Benchmarking : Cross-reference with high-quality databases (e.g., NIST Chemistry WebBook) to isolate experimental artifacts .
Q. How can computational models predict the environmental fate of this compound?
- Methodological Answer :
- Parameters : Input logP (lipophilicity), Henry’s Law constant (volatilization), and biodegradation half-life.
- Software Tools : Use EPI Suite or COSMOtherm for persistence/bioaccumulation predictions.
- Validation : Compare with experimental soil/water partitioning data. Address discrepancies by adjusting nonrandomness parameters (α12) in thermodynamic models .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying pH and catalysts (e.g., Lewis acids).
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydroxyl group participation.
- Computational Analysis : Perform DFT calculations (e.g., Gibbs free energy barriers) to identify transition states. Correlate regioselectivity with Hammett σ values .
Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?
- Methodological Answer :
- Steric Maps : Generate 3D molecular models to assess accessibility of the Cl substituent.
- Electronic Profiling : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Experimental Design : Test Pd/C vs. Raney Ni catalysts under H₂ pressure (1–5 atm) and monitor selectivity via GC-MS .
Key Considerations for Researchers
- Reproducibility : Document experimental conditions meticulously (e.g., solvent grades, instrument calibration) to align with journal standards .
- Data Integrity : Use authoritative databases (NIST, PubChem) for benchmarking and avoid unverified sources .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational toxicology for holistic environmental impact assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
